molecular formula C13H13NO4 B1586684 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate CAS No. 884494-66-0

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Cat. No. B1586684
M. Wt: 247.25 g/mol
InChI Key: DFILAPAOMFUIAA-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a chemical compound with the following properties:



  • IUPAC Name : 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate

  • CAS Number : 884494-66-0

  • Molecular Formula : C<sub>13</sub>H<sub>13</sub>NO<sub>4</sub>

  • Molecular Weight : 247.25 g/mol

  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C



Synthesis Analysis

The synthesis of this compound involves the esterification of indole-5-carboxylic acid. Further details on the synthetic methods and conditions would require a deeper investigation of relevant literature.



Molecular Structure Analysis

The molecular structure of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate consists of an indole ring system with two carboxylate groups attached at positions 2 and 5. The specific arrangement of atoms and bonds can be visualized using computational tools or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound depends on its functional groups. It may participate in various reactions, including esterification, amidation, and substitution reactions. Further exploration of its chemical behavior would involve studying its reactions with different reagents.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified (further experimental data required)

  • Solubility : Solubility in various solvents needs investigation.

  • Spectral Data : NMR, HPLC, LC-MS, and UPLC data would provide insights into its properties.


Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities .
    • They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The outcomes of these applications also vary, but many indole derivatives have shown promising results in preclinical and clinical trials .
  • Chemical Synthesis

    • Indole derivatives are used as reactants in various chemical reactions .
    • For example, they are used in the regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition reaction .
    • They are also used in Friedel-Crafts alkylation reactions .
    • The outcomes of these reactions are new compounds that can have a variety of uses in further research and applications .
  • Agricultural Research

    • Some indole derivatives have been used in the preparation of plant-growth inhibitors .
    • The outcomes can include controlled growth of plants, which can be beneficial in certain agricultural contexts .

Safety And Hazards


  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

    • H413: May cause long-term adverse effects in aquatic environments.



  • Eye Irritation : H318 (causes serious eye damage)

  • Storage : Sealed in dry conditions at 2-8°C.


Future Directions

Research on 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate should focus on:



  • Biological Activity : Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Explore modifications for improved properties.

  • Safety Assessment : Assess its safety profile and environmental impact.


Please note that further analysis would require in-depth study of relevant scientific literature. 🌟


properties

IUPAC Name

2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILAPAOMFUIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370076
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

CAS RN

884494-66-0
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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